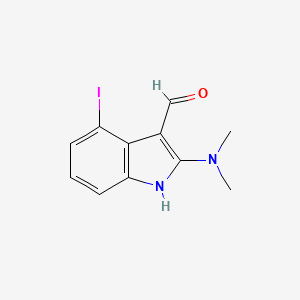

2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O/c1-14(2)11-7(6-15)10-8(12)4-3-5-9(10)13-11/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIADPGGPXXRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C2=C(N1)C=CC=C2I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the iodination of an indole derivative to introduce the iodine atom at the 4-position. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The next step involves the introduction of the dimethylamino group at the 2-position, which can be accomplished through a nucleophilic substitution reaction using dimethylamine. Finally, the aldehyde group is introduced at the 3-position through a formylation reaction, often using reagents such as Vilsmeier-Haack reagent or formyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling reaction temperature, time, and the use of catalysts or solvents to facilitate the reactions. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Dimethylamine (for nucleophilic substitution), thiols

Condensation: Amines, hydrazines

Major Products Formed

Oxidation: 2-(dimethylamino)-4-iodo-1H-indole-3-carboxylic acid

Reduction: 2-(dimethylamino)-4-iodo-1H-indole-3-methanol

Substitution: Various substituted indole derivatives depending on the nucleophile used

Condensation: Imines or hydrazones

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions to form more complex structures:

- Multicomponent Reactions : The compound has been utilized in multicomponent reactions to synthesize diverse heterocyclic compounds. For instance, its reaction with aldehydes and amines can yield indole derivatives that exhibit interesting pharmacological properties .

- Functionalization : The presence of the iodo substituent enhances the reactivity of the compound, making it suitable for functionalization through cross-coupling reactions. This allows for the introduction of various functional groups that can modulate the biological activity of the resultant compounds .

Table 1: Synthetic Routes Using 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Multicomponent Reaction | Acetic acid, reflux | Indole derivatives | 70-90 |

| Cross-Coupling (Sonogashira) | CuI catalyst, DMF | Functionalized indoles | 60-85 |

| Condensation with Anthranilamide | p-TSA, acetonitrile | Quinazolinones | 33 |

Biological Applications

Research indicates that derivatives of this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds derived from this indole have shown promising results against both Gram-positive and Gram-negative bacteria. For example, certain derivatives were tested for antibacterial efficacy and demonstrated significant activity, suggesting their potential as antimicrobial agents .

- Anticancer Properties : Several studies have evaluated the anticancer potential of synthesized compounds based on this indole. In vitro studies against cancer cell lines like A549 (lung adenocarcinoma) revealed that some derivatives possess high cytotoxicity, indicating their potential as anticancer drugs .

Table 2: Biological Activities of Derivatives

| Compound | Activity Type | Tested Against | Result |

|---|---|---|---|

| Indole derivative A | Antimicrobial | Staphylococcus aureus | Effective |

| Indole derivative B | Anticancer | A549 cell line | High cytotoxicity |

| Indole derivative C | Antiviral | Influenza virus | Moderate efficacy |

Case Studies

Several studies highlight the successful application of this compound in synthesizing biologically active compounds:

- Synthesis of Indole-Based Tetra-Arylimidazoles : A one-pot four-component condensation strategy involving this indole led to the discovery of tetra-arylimidazoles with notable anti-urease activity. The reaction conditions were optimized to yield high purity and yield .

- Quinazolinone Derivatives : The compound was employed in a reaction with anthranilamide under acidic conditions to produce quinazolinone derivatives. These compounds exhibited significant biological activities, including antibacterial and anticancer effects .

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom may facilitate halogen bonding. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde with structurally related indole derivatives:

Key Observations :

- Iodine Impact: The 4-iodo substituent increases molecular weight by ~127 g/mol compared to non-halogenated analogs (e.g., 1H-indole-4-carbaldehyde) and raises LogP by ~1.2 units, enhancing lipophilicity .

- Aldehyde Position : The 3-carbaldehyde group (vs. 4-carbaldehyde) may alter electronic distribution and steric interactions in binding pockets .

Biological Activity

2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde is a compound that belongs to the indole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and an iodine atom on the indole ring, contributing to its unique reactivity and biological properties. The general structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that indole derivatives exhibit significant antimicrobial activities. For instance, this compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .

Anticancer Activity

Indoles are known for their anticancer properties. Research has demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been observed to inhibit cell proliferation in various cancer cell lines by modulating the expression of genes involved in cell cycle regulation .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- DNA Intercalation : Similar to other indole derivatives, this compound may intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : It has been shown to influence ROS levels within cells, which can lead to oxidative stress or protection depending on the context.

- Signaling Pathway Activation : The compound may activate various signaling pathways related to apoptosis and inflammation, such as the NF-kB pathway.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| MRSA | 4 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that treatment with varying concentrations of the compound led to a significant reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Q & A

Basic: What are the established synthetic routes for 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves two critical steps: (1) introduction of the dimethylamino group at the 2-position and (2) regioselective iodination at the 4-position of the indole ring. For iodination, methods adapted from analogous compounds (e.g., 4- or 6-iodo-indole derivatives) use iodine with oxidizing agents (e.g., HIO₃ or N-iodosuccinimide) in polar aprotic solvents like dichloromethane or acetonitrile at 0–25°C . Key parameters include temperature control to avoid over-iodination and solvent choice to enhance solubility. For the dimethylamino group, reductive amination or nucleophilic substitution on pre-functionalized indole precursors may be employed, with pH and catalyst selection critical for efficiency .

Basic: How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, iodinated aromatic protons downfield-shifted). IR can validate the aldehyde carbonyl stretch (~1700 cm⁻¹) .

- Crystallography: Single-crystal X-ray diffraction (SXRD) with programs like SHELXL (for refinement) resolves stereoelectronic effects and confirms regiochemistry. SHELX workflows are robust for small molecules, though twinning or low-resolution data may require alternative refinement strategies .

Basic: What are the primary research applications of this compound in medicinal chemistry and biochemical studies?

Methodological Answer:

This compound serves as a versatile intermediate for:

- Medicinal Chemistry: Synthesis of indole-based kinase inhibitors or antimicrobial agents. The iodine atom allows further functionalization via cross-coupling (e.g., Suzuki-Miyaura) .

- Biochemical Probes: The aldehyde group facilitates conjugation to biomolecules (e.g., hydrazine-linked fluorescent tags) for studying indole-dependent enzymatic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.